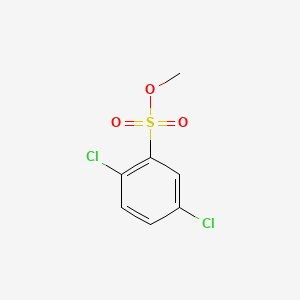
methyl 2,5-dichlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5-dichlorobenzenesulfonate is an organic compound with the chemical formula C7H6Cl2O3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and a methyl ester group at the sulfonic acid position. This compound is known for its applications in organic synthesis and various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,5-dichlorobenzenesulfonate can be synthesized through the sulfonation of 2,5-dichlorotoluene followed by esterification. The sulfonation reaction typically involves the use of oleum or concentrated sulfuric acid as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.
The esterification step involves the reaction of the resulting 2,5-dichlorobenzenesulfonic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to achieve high yields of the methyl ester product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Methyl 2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorobenzenesulfonic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding sulfinate or sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonates with various functional groups.
Ester Hydrolysis: 2,5-dichlorobenzenesulfonic acid and methanol.
Oxidation and Reduction: Sulfonic acid derivatives, sulfinates, or sulfonamides.
科学的研究の応用
Methyl 2,5-dichlorobenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting sulfonamide-based enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of methyl 2,5-dichlorobenzenesulfonate involves its reactivity with nucleophiles. The sulfonate ester group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including nucleophilic substitution and ester hydrolysis. The compound can also interact with biological molecules, leading to the modification of proteins and enzymes.
類似化合物との比較
Similar Compounds
Methyl 4-chlorobenzenesulfonate: Similar structure but with a single chlorine atom at the 4 position.
Methyl 3,5-dichlorobenzenesulfonate: Similar structure with chlorine atoms at the 3 and 5 positions.
Methyl benzenesulfonate: Lacks chlorine substituents on the benzene ring.
Uniqueness
Methyl 2,5-dichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of two chlorine atoms enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its mono-chlorinated or non-chlorinated counterparts.
特性
CAS番号 |
78150-04-6 |
|---|---|
分子式 |
C7H6Cl2O3S |
分子量 |
241.09 g/mol |
IUPAC名 |
methyl 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C7H6Cl2O3S/c1-12-13(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
InChIキー |
LPOZFGQJZQYOBJ-UHFFFAOYSA-N |
SMILES |
COS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
正規SMILES |
COS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Key on ui other cas no. |
78150-04-6 |
同義語 |
methyl 2,5-dichlorobenzene sulfonate methyldichlorobenzene sulfonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















